6-(Piperazin-1-yl)nicotinaldehyde is a compound that features a piperazine ring attached to a nicotinaldehyde moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified as an organic molecule, specifically an aldehyde derivative of nicotinic acid. It is categorized under heterocyclic compounds due to the presence of the nitrogen-containing piperazine ring. The synthesis and characterization of this compound are often explored in the context of drug development, particularly for its pharmacological properties.
The synthesis of 6-(Piperazin-1-yl)nicotinaldehyde typically involves several steps, often starting from commercially available precursors. One common method includes:
For instance, one synthetic route may involve:
The molecular structure of 6-(Piperazin-1-yl)nicotinaldehyde consists of:
The chemical formula can be represented as . The structural representation indicates that the aldehyde group (-CHO) is positioned at the sixth carbon of the nicotinamide structure.
6-(Piperazin-1-yl)nicotinaldehyde can participate in various chemical reactions typical for aldehydes and heterocycles:
These reactions are crucial for modifying the compound for enhanced biological activity or specificity in drug design .
The mechanism of action for compounds like 6-(Piperazin-1-yl)nicotinaldehyde often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that modifications to the piperazine and nicotinic components can significantly affect their pharmacodynamics and pharmacokinetics, making them valuable candidates in therapeutic applications .
Data on specific physical constants like boiling point or refractive index may be available in detailed chemical databases but are not universally standardized across literature sources .
6-(Piperazin-1-yl)nicotinaldehyde has several potential applications in scientific research and drug development:
Research continues to explore its efficacy and safety profile in various therapeutic contexts, highlighting its significance in medicinal chemistry .
6-(Piperazin-1-yl)nicotinaldehyde (CAS: 1355192-93-6) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol. Its structure integrates two pharmacologically significant motifs: a nicotinaldehyde core derived from pyridine and a piperazine ring. The aldehyde group (–CHO) at the 3-position of the pyridine ring confers electrophilic reactivity, enabling its use as a versatile synthetic intermediate for nucleophilic additions (e.g., forming Schiff bases or imines). The piperazine moiety, linked to the pyridine at the 6-position, provides a secondary amine capable of hydrogen bonding or salt formation, enhancing solubility and molecular interactions [2] [4].
Table 1: Physicochemical Properties of 6-(Piperazin-1-yl)nicotinaldehyde
Property | Value |
---|---|
CAS Number | 1355192-93-6 |
Molecular Formula | C₁₁H₁₅N₃O |
Molecular Weight | 205.26 g/mol |
SMILES | O=CC₁=C(C)C=C(N₂CCNCC₂)N=C₁ |
Key Functional Groups | Aldehyde (–CHO), Piperazine, Pyridine |
Storage Conditions | Cold-chain transportation recommended |
The compound's planar pyridine ring allows π-stacking with biological targets, while the piperazine's conformational flexibility aids in adapting to enzyme binding sites. This structural duality underpins its role in designing kinase inhibitors and receptor modulators [3] [6].
The synthesis of 6-(piperazin-1-yl)nicotinaldehyde emerged from advancements in heterocyclic chemistry during the early 2010s, driven by the demand for piperazine-pyridine hybrids in drug discovery. Key milestones include:
Table 2: Key Milestones in the Development of Piperazine-Nicotinaldehyde Hybrids
Year | Milestone | Significance |
---|---|---|
2013 | SNAr protocols for piperazine-pyridine couplings | Enabled synthesis of kinase inhibitor intermediates |
2015 | Buchwald-Hartwig optimization for CDK4/6 inhibitors | Improved yield/regioselectivity in Palbociclib routes |
2018 | LiHMDS-mediated metal-free aminations | Scalable, eco-friendly access to derivatives |
2021 | Cold-chain stabilization protocols | Enhanced stability for sensitive aldehyde derivatives |
The pharmacological relevance of 6-(piperazin-1-yl)nicotinaldehyde stems from the distinct roles of its structural components:
Piperazine Moieties
Piperazine is among the most prevalent heterocycles in FDA-approved drugs (e.g., Vortioxetine, Palbociclib). Its impact includes:
Nicotinaldehyde Moieties
The pyridine-aldehyde unit contributes to:
Table 3: Comparative Roles of Piperazine and Nicotinaldehyde Moieties
Moiety | Chemical Attributes | Medicinal Chemistry Applications |
---|---|---|
Piperazine | - Basic nitrogen (pKₐ ~9.8) | - Solubility enhancement via salt formation |
- Conformational flexibility | - Target adaptability in kinase inhibitors | |
- Hydrogen-bond acceptor/donor | - Pharmacophore spacing in receptor ligands | |
Nicotinaldehyde | - Electrophilic aldehyde group | - Covalent bond formation with target nucleophiles |
- Pyridine coordination capability | - Metalloenzyme inhibition (e.g., HDACs) | |
- π-Deficient aromatic ring | - Stacking with purine residues in kinases |
This dual functionality makes 6-(piperazin-1-yl)nicotinaldehyde a critical intermediate for anticancer agents (e.g., CDK4/6 inhibitors) and neurological therapeutics, aligning with industry trends toward modular, multi-target scaffolds [2] [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0